REACTION_CXSMILES
|
N.[Na].Cl[C:4]1[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=1[CH:6]=[CH:7][C:8]#[N:9].[N+]([O-])([O-])=O.[NH4+]>[N+]([O-])([O-])=O.[Fe+3].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O>[C:8]([CH:7]1[C:10]2=[CH:11][CH:12]=[CH:13][CH:4]=[C:5]2[CH2:6]1)#[N:9] |f:3.4,5.6.7.8,^1:1|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
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Name
|
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[Na]
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Name
|
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Quantity
|
92.82 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC#N)C=CC=C1
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Name
|
solid
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Quantity
|
134.4 g
|
Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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[N+](=O)([O-])[O-].[NH4+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
N
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Name
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Quantity
|
0.4 g
|
Type
|
catalyst
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Smiles
|
[N+](=O)([O-])[O-].[Fe+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
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Type
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CUSTOM
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Details
|
The dark green reaction mixture is stirred vigorously for 3 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A 3-liter, three-necked flask equipped with a dry ice condenser, mechanical stirrer
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Type
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CUSTOM
|
Details
|
Claisen adapter fitted with an ammonia gas inlet and nitrogen inlet
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Type
|
WASH
|
Details
|
is rinsed with acetone
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Type
|
CUSTOM
|
Details
|
dried in an oven at 125° C.
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Type
|
TEMPERATURE
|
Details
|
heated with an air gun
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Type
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CUSTOM
|
Details
|
while flushing with nitrogen
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Type
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TEMPERATURE
|
Details
|
The apparatus is cooled in a dry ice-acetone bath
|
Type
|
ADDITION
|
Details
|
the condenser is filled with a dry ice-acetone mixture
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Type
|
CUSTOM
|
Details
|
condensed out
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Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
the dry ice bath is removed
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Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
WAIT
|
Details
|
is left to the dry ice condenser
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Type
|
WASH
|
Details
|
The last traces of the nitrile are washed into the flask with small amounts of anhydrous ethyl ether
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Type
|
CUSTOM
|
Details
|
to evaporate overnight at room temperature
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Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
Water (420 ml) is cautiously added to the residue
|
Type
|
WASH
|
Details
|
washed twice with 140 ml of aqueous 5 percent hydrochloric acid and once with 140 ml of water
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Type
|
DRY_WITH_MATERIAL
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Details
|
The chloroform solution is dried over anhydrous magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated on a rotary evaporator
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Type
|
DISTILLATION
|
Details
|
The residual liquid is distilled under reduced pressure through an insulated 12-inch Vigreux column
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Type
|
CUSTOM
|
Details
|
The product is collected at 59° C.-69° C./0.2 mm Hg
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Reaction Time |
3 h |
Name
|
|
Type
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|
Smiles
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C(#N)C1CC=2C1=CC=CC2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |